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Compound of Interest

Compound Name: Finasteride Carboxaldehyde

Cat. No.: B030425

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various validated High-Performance Liquid
Chromatography (HPLC) methods for the quantification of Finasteride and the detection of its
related impurities. The presented data, compiled from several studies, offers a comprehensive
overview of different analytical approaches, enabling researchers to select and implement the
most suitable method for their specific needs, such as routine quality control, stability studies,
or formulation development.

Comparative Analysis of Chromatographic
Conditions

The selection of an appropriate HPLC method is critical for achieving accurate and reliable
results. The following table summarizes the key chromatographic parameters from four distinct,
validated methods, highlighting the variations in stationary phases, mobile phases, and
detection wavelengths employed for the analysis of Finasteride and its impurities.
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Parameter Method 1 Method 2 Method 3 Method 4
) Waters Nova- HiQSil C18, 250
Stationary Phase C18,150x 4.6
Symmetry C18 Pak C18, 250 x mm x 4.6 mm, 5
(Column) mm, 5um
4.6 um pm
Water:
0.01M KH2PO4
Water: Tetrahydrofuran:
) o o buffer (pH 3.5): Buffer: Methanol
Mobile Phase Acetonitrile Acetonitrile o
Acetonitrile (520:480, viv)
(64:34, viv)[1] (80:10:10, viviv)
(90:10)[4]
(21[3]
N 1.8 mL/min or ] ]
Flow Rate Not Specified ) 1.0 mL/min[4] 1.0 mL/min
2.0 mL/min[2][3]
Detection B
Not Specified 210 nm[2][3] 222 nm[4] 245 nm
Wavelength
Retention Time N N ) )
Not Specified Not Specified ~6.5 min[4] 4.540 min[5]

(Finasteride)

Performance Characteristics and Validation
Parameters

Method validation is essential to ensure that an analytical procedure is suitable for its intended
purpose. The following table compares the validation parameters of the different HPLC
methods, demonstrating their linearity, accuracy, and precision.
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Validation
Method 1 Method 2 Method 3 Method 4
Parameter
15 - 300 pg/ml 10 - 60 ppm for 10 - 60 pg/ml for
Linearity Range Not Specified _ ug _ F_)p _ L_lg
for impurities Finasteride[4] Finasteride
Correlation N 0.999 for 0.9864 for »
o Not Specified ) N ) ) Not Specified
Coefficient (r?) impurities Finasteride[4]
99.8% to 100.3%
_ _ 99.86% -
Accuracy (% for Finasteride; 92.1% - 108.2% ~100% for
. N _ _ 101.78% for
Recovery) 99.3% t0 102.7%  for impurities[6] Finasteride[4] ] )
) - Finasteride
for impurities[1]
o Within
Precision < 0.3% for » »
acceptance Not Specified Not Specified
(%RSD) assay/[1] o
criteria
Method is
specific for
Finasteride and
its four o
) N Specificity The method was
impurities.[1]
N analyzed found to be
o Stability- . . L
Specificity ] Not Specified according to ICH  specific with no
indicating ) )
recommendation interference from
through forced o
s.[4] excipients.

degradation
studies (acid,
base, oxidation,
heat, light).[1]

Experimental Protocols

Below are detailed methodologies for two of the compared HPLC methods. These protocols

provide a step-by-step guide for sample preparation and chromatographic analysis.

Method 2: RP-HPLC for Finasteride and its Impurities
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This method is designed for the separation and quantification of Finasteride and four of its
known impurities.

1. Materials and Reagents:

o Finasteride reference standard and impurity standards (Imp-A, Imp-B, Imp-C, Imp-D)[1]

o Acetonitrile (HPLC grade)[1]

o Tetrahydrofuran (HPLC grade)[6]

o Water (Milli-Q or equivalent)[1]

2. Chromatographic Conditions:

e Column: Waters Nova-Pak C18, 250 x 4.6 um][6]

» Mobile Phase: A mixture of Water, Tetrahydrofuran, and Acetonitrile in the ratio of 80:10:10
(v/viv).[6][2][3] The mobile phase should be filtered through a 0.45 um membrane filter and
degassed prior to use.[1]

o Flow Rate: 1.8 mL/min[6]

e Column Temperature: Ambient (25°C)[1]

e Detection: UV at 210 nm|[6]

e Injection Volume: 10 pl[1]

3. Standard Solution Preparation:

o Accurately weigh and dissolve an appropriate amount of Finasteride reference standard in
the diluent (e.g., Water:Acetonitrile 50:50) to obtain a known concentration.

4. Sample Solution Preparation:

e Accurately weigh and dissolve the Finasteride sample in the diluent to achieve a similar
concentration as the standard solution.
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. System Suitability:

Inject the standard solution multiple times and evaluate parameters such as peak area
reproducibility (%RSD), theoretical plates, and tailing factor to ensure the system is
performing adequately.

. Analysis:

Inject the standard and sample solutions into the chromatograph and record the peak areas.
Calculate the amount of Finasteride and its impurities in the sample by comparing the peak
areas with those of the standards.

Method 3: Stability-Indicating RP-HPLC Method for
Finasteride

This method is suitable for the determination of Finasteride in the presence of its degradation
products.

1. Materials and Reagents:
Finasteride reference standard
Potassium phosphate monohydrate (KH2PO4)
Acetonitrile (HPLC grade)
Orthophosphoric acid or other suitable acid/base for pH adjustment
Water (Milli-Q or equivalent)
. Chromatographic Conditions:
Column: C18, 150 x 4.6 mm, 5um[4]

Mobile Phase: A mixture of 0.01M KH2PO4 buffer (adjusted to pH 3.5) and Acetonitrile in the
ratio of 90:10.[4]

Flow Rate: 1.0 mL/min[4]
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e Column Temperature: 25°C[4]
e Detection: UV at 222 nm[4]
3. Standard and Sample Preparation:

o Prepare standard and sample solutions in a suitable diluent to fall within the linear range of
the method (10-60 ppm).[4]

4. Forced Degradation Studies (for stability-indicating validation):

e Subject the Finasteride drug substance to stress conditions such as acid hydrolysis (e.qg.,
0.5N HCI), base hydrolysis (e.g., 0.5N NaOH), oxidation (e.g., 3.0% H202), thermal stress
(e.g., 60°C), and photolytic stress (e.g., UV light at 254nm).[1]

» Analyze the stressed samples using the developed HPLC method to ensure that the
degradation products are well-separated from the main Finasteride peak.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the development and validation of an
HPLC method for Finasteride analysis.
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Caption: Workflow for HPLC Method Development and Validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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